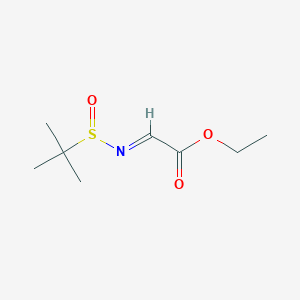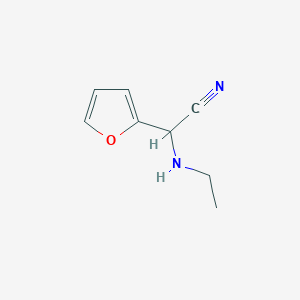
2-(Ethylamino)-2-(furan-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylamino)-2-(furan-2-yl)acetonitrile is an organic compound that features both an ethylamino group and a furan ring. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and synthetic utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-(furan-2-yl)acetonitrile typically involves the reaction of furan-2-carbaldehyde with ethylamine in the presence of a cyanide source. The reaction conditions may vary, but common methods include:
Stirring at room temperature: This method is often used for simple and straightforward synthesis.
Heating under reflux: This can increase the reaction rate and yield.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch reactors: For controlled synthesis and high purity.
Continuous flow reactors: For large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylamino)-2-(furan-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted furan derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Investigated for potential pharmacological activities.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Ethylamino)-2-(furan-2-yl)acetonitrile would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylamino)-2-(furan-2-yl)acetonitrile
- 2-(Ethylamino)-2-(thiophen-2-yl)acetonitrile
Comparison
2-(Ethylamino)-2-(furan-2-yl)acetonitrile is unique due to the presence of both an ethylamino group and a furan ring, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
2-(ethylamino)-2-(furan-2-yl)acetonitrile |
InChI |
InChI=1S/C8H10N2O/c1-2-10-7(6-9)8-4-3-5-11-8/h3-5,7,10H,2H2,1H3 |
Clé InChI |
IUKRZTIFMSHVNV-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C#N)C1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


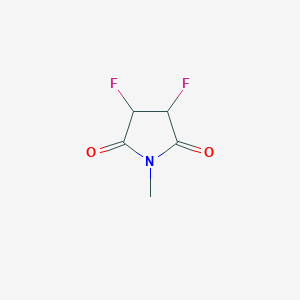

![2-(1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)ethanamine](/img/structure/B12860609.png)

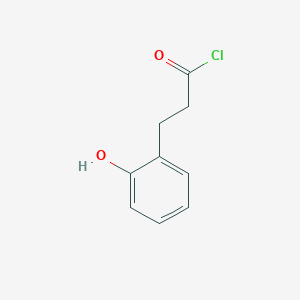
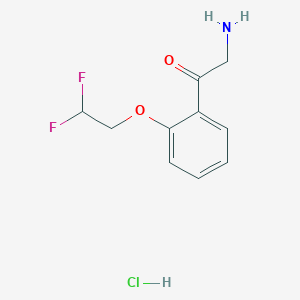
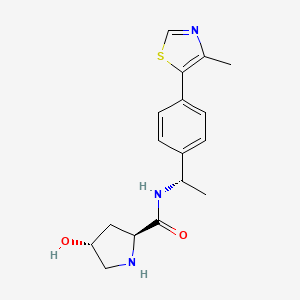
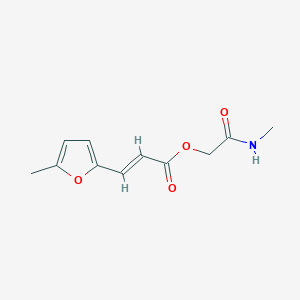
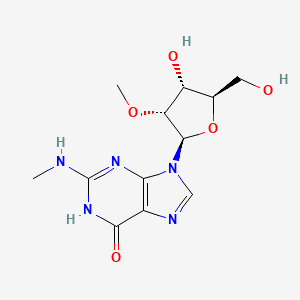
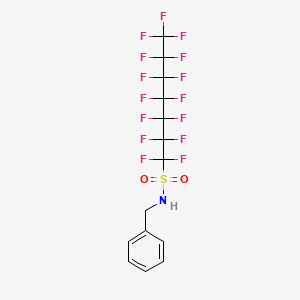

-](/img/structure/B12860689.png)
